4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
4’-hydroxy-3’-[(4-methoxyphenyl)carbonyl]-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and pyrrole ring system, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-3’-[(4-methoxyphenyl)carbonyl]-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole precursors, followed by the formation of the spiro linkage. Key steps include:
Formation of Indole and Pyrrole Precursors: These are synthesized through standard organic reactions such as Fischer indole synthesis and Paal-Knorr synthesis.
Spiro Linkage Formation: The indole and pyrrole rings are connected through a spiro carbon atom using a cyclization reaction.
Functional Group Modifications: Introduction of the hydroxy, methoxyphenyl, and morpholinylpropyl groups through nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4’-hydroxy-3’-[(4-methoxyphenyl)carbonyl]-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4’-hydroxy-3’-[(4-methoxyphenyl)carbonyl]-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-hydroxy-3’-[(4-methoxyphenyl)carbonyl]-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring system.
Spiro Compounds: Spirooxindoles and spirocyclic lactams are structurally related due to the spiro linkage.
Uniqueness
4’-hydroxy-3’-[(4-methoxyphenyl)carbonyl]-1-methyl-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its combination of functional groups and the spiro linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29N3O6 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4'E)-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29N3O6/c1-28-21-7-4-3-6-20(21)27(26(28)34)22(23(31)18-8-10-19(35-2)11-9-18)24(32)25(33)30(27)13-5-12-29-14-16-36-17-15-29/h3-4,6-11,31H,5,12-17H2,1-2H3/b23-22- |
InChI Key |
OFXYINRCAQXWHS-FCQUAONHSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCCN5CCOCC5 |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCCN5CCOCC5 |
Origin of Product |
United States |
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